4-fluoro-1H-indole-3-sulfonyl chloride
Overview
Description
4-fluoro-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C8H5ClFNO2S and is characterized by the presence of a fluorine atom at the 4-position, a sulfonyl chloride group at the 3-position, and an indole ring structure.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-fluoro-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can lead to changes in the function of these enzymes and proteins, affecting the biological processes they are involved in.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Indole derivatives have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-indole-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the indole ring. One common method is the reaction of 4-fluoroindole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position of the indole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
4-fluoro-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Chemical Biology: Utilized in the development of chemical probes for studying biological processes.
Industrial Applications: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-indole-3-sulfonyl chloride
- 4-bromo-1H-indole-3-sulfonyl chloride
- 4-methyl-1H-indole-3-sulfonyl chloride
Uniqueness
4-fluoro-1H-indole-3-sulfonyl chloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound a valuable compound in medicinal chemistry and chemical biology research.
Properties
IUPAC Name |
4-fluoro-1H-indole-3-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-14(12,13)7-4-11-6-3-1-2-5(10)8(6)7/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEDXJKFLXWKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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